

Comparative Analysis of Thalidomide-Based PROTACs Targeting TEAD and BRD9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Thalidomide-4-C3-NH2
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Dose-Response Curves and Methodologies for PROTACs Utilizing a Thalidomide-Derived E3 Ligase Ligand.

This guide provides a comparative overview of two Proteolysis-Targeting Chimeras (PROTACs) that employ a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of their respective target proteins: Transcriptional Enhanced Associated Domain (TEAD) and Bromodomain-containing protein 9 (BRD9). While the specific linker "Thalidomide-4-C3-NH2 hydrochloride" serves as a foundational building block, this guide focuses on reported PROTACs with similar structural motifs to provide actionable experimental data.

Overview of Compared PROTACs

This comparison focuses on "PROTAC TEAD degrader-1" and "dBRD9," two well-characterized PROTACs targeting key proteins in cancer signaling pathways.

- PROTAC TEAD degrader-1: This molecule targets the TEAD family of transcription factors, which are crucial downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in various cancers.
- dBRD9: This PROTAC is designed to degrade BRD9, a component of the BAF (SWI/SNF)
 chromatin remodeling complex. Aberrant activity of this complex is a known driver in several
 malignancies.



Quantitative Dose-Response Data

The following tables summarize the dose-response characteristics of the featured PROTACs and selected alternative degraders or inhibitors for comparison.

Table 1: Dose-Response Data for TEAD-Targeting Compounds

Compoun d	Target(s)	Cell Line	DC50	Dmax	IC50	Notes
PROTAC TEAD degrader-1	Pan-TEAD	NCI-H226	Not explicitly stated, but significant degradatio n observed at 0.1 µM	>50% at 1 μΜ	0.21 μΜ	Degrades TEAD proteins in a dose- dependent manner.[1]
KG-FP-003	Pan-TEAD	NCI-H1299	Low nanomolar	>90%	Not specified	Potent and durable TEAD degrader.
IAG933	TEAD	Various	Not Applicable	Not Applicable	Varies by cell line	A TEAD- YAP protein- protein interaction inhibitor.[2]

Table 2: Dose-Response Data for BRD9-Targeting Compounds

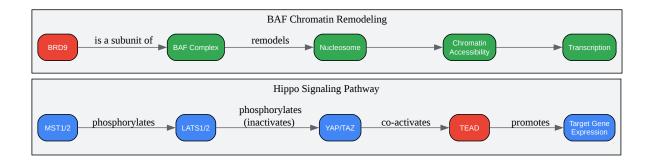


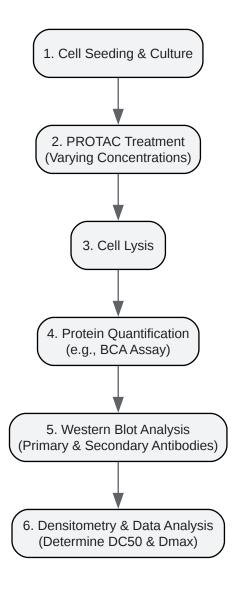
Compoun d	Target	Cell Line	DC50	Dmax	IC50	Notes
dBRD9	BRD9	G401	<10 nM	>90%	Not specified	A potent and selective BRD9 degrader.
CW-3308	BRD9	HS-SY-II	<10 nM	>90%	Not specified	Orally bioavailabl e BRD9 degrader. [4]
E5	BRD9	MV4-11	16 pM	Not specified	0.27 nM	A highly potent PROTAC for BRD9.
I-BRD9	BRD9	LNCaP, VCaP, 22Rv1, C4- 2	Not Applicable	Not Applicable	~3 μM	A selective small molecule inhibitor of the BRD9 bromodom ain.[6]

Signaling Pathways

The targeted proteins, TEAD and BRD9, are integral components of distinct signaling pathways critical in cell proliferation and gene regulation.







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- To cite this document: BenchChem. [Comparative Analysis of Thalidomide-Based PROTACs Targeting TEAD and BRD9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2473146#dose-response-curves-for-thalidomide-4-c3-nh2-hydrochloride-protacs]

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